Pepstatin

描述

This compound has been reported in Streptomyces with data available.

inhibits the aspartic protease endothiapepsin

属性

IUPAC Name |

(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-6-methyl-4-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-(3-methylbutanoylamino)butanoyl]amino]butanoyl]amino]heptanoyl]amino]propanoyl]amino]-6-methylheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H63N5O9/c1-17(2)12-23(37-33(47)31(21(9)10)39-34(48)30(20(7)8)38-27(42)14-19(5)6)25(40)15-28(43)35-22(11)32(46)36-24(13-18(3)4)26(41)16-29(44)45/h17-26,30-31,40-41H,12-16H2,1-11H3,(H,35,43)(H,36,46)(H,37,47)(H,38,42)(H,39,48)(H,44,45)/t22-,23-,24-,25-,26-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXGPCHRFPCXOO-LXTPJMTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(CC(=O)O)O)NC(=O)C(C)NC(=O)CC(C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)[C@H](CC(=O)O)O)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)CC(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H63N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046095 | |

| Record name | Pepstatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26305-03-3, 39324-30-6 | |

| Record name | Pepstatin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026305033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pepstatin (nonspecific) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039324306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pepstatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pepstatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.258 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEPSTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6Y2T27Q1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Pepstatin A

Audience: Researchers, scientists, and drug development professionals.

Abstract

Pepstatin A is a naturally occurring, low-molecular-weight hexapeptide that serves as a canonical inhibitor of aspartic proteases.[1][2] Isolated from various species of Actinomyces, its potent and specific inhibitory action has established it as an indispensable tool in protease research and a foundational component of protease inhibitor cocktails.[1][3] This document provides a comprehensive technical overview of the molecular mechanism underpinning this compound A's inhibitory function, supported by quantitative kinetic data, detailed experimental protocols, and visual diagrams of key processes. The core of its mechanism lies in its unique statine residue, which acts as a transition-state analog, binding with high affinity to the active site of enzymes such as pepsin, cathepsins, renin, and HIV protease.[3]

Core Mechanism of Action: Transition-State Mimicry

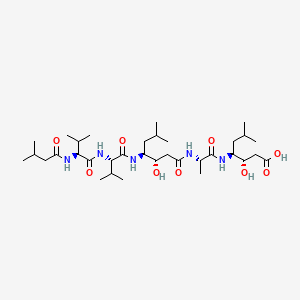

This compound A functions as a potent, competitive, and reversible inhibitor of most aspartic proteases. Its structure, Isovaleryl-L-Valyl-L-Valyl-L-Statyl-L-Alanyl-L-Statine, contains two residues of the unusual γ-amino acid, statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid).

The inhibitory activity of this compound A is primarily attributed to the central statine residue. The hydroxyl group of this residue is non-hydrolyzable and is positioned to mimic the geometry of the tetrahedral transition state intermediate that is formed during peptide bond cleavage by aspartic proteases. This high-affinity interaction effectively sequesters the enzyme, preventing it from processing its natural substrates. The binding is exceptionally tight, with reported inhibition constants (Ki) for pepsin in the picomolar to nanomolar range.

Quantitative Analysis of Inhibitory Potency

This compound A exhibits a wide range of potencies against various aspartic proteases. This variability is dependent on the specific enzyme, the substrate used in the assay, and the experimental conditions (e.g., pH). The table below summarizes key quantitative data from the literature.

| Target Protease | Inhibition Constant (Ki) | 50% Inhibitory Conc. (IC50) | Substrate / Conditions |

| Pepsin | ~46 pM | 4.5 nM | Hemoglobin |

| ~0.1 nM | 150 nM | Casein | |

| Cathepsin D | - | 0.1 nM | Secreted, from MDA-MB-231 cells |

| - | 5.0 nM | Intracellular, from MCF7 cells | |

| - | ~40 µM | - | |

| Cathepsin E | - | 0.1 nM | Secreted, from MDA-MB-231 cells |

| Renin | ~1.2 µM | 1 µM (for 50% inhibition) | Human Plasma, pH 5.7 |

| - | 10 µM (for 50% inhibition) | Human Plasma, pH 7.4 | |

| HIV-1 Protease | Nanomolar range | ~0.4 µM - 2 µM | Recombinant / Viral Protease |

| Proctase | - | 6.2 nM | Hemoglobin |

| - | 290 nM | Casein |

Experimental Protocols

Precise characterization of inhibitor potency is fundamental to drug development. Below are representative protocols for assessing the inhibitory action of this compound A.

Protocol: Determination of Renin Inhibition in Human Plasma

This protocol is adapted from methodologies used to determine the competitive inhibition and inhibitory constant (Ki) of this compound A against plasma renin.

-

Preparation of Reagents:

-

Prepare a stock solution of this compound A in a suitable solvent like DMSO.

-

Obtain human plasma samples, which serve as the source of both renin and its substrate, angiotensinogen.

-

Prepare a series of dilutions of this compound A to achieve final concentrations ranging from 10⁻⁸ M to 10⁻⁴ M.

-

-

Enzyme Reaction:

-

Incubate plasma samples with the different concentrations of this compound A at 37°C.

-

The reaction is typically conducted at two different pH values, 5.7 and 7.4, to assess pH-dependent effects.

-

The reaction measures the rate of angiotensin I generation.

-

-

Quantification:

-

At various time points, take aliquots of the reaction mixture and stop the enzymatic reaction.

-

Quantify the amount of angiotensin I produced, typically via radioimmunoassay (RIA).

-

-

Data Analysis:

-

Plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor.

-

Use a Dixon plot (1/velocity vs. inhibitor concentration) or a Lineweaver-Burk plot (1/velocity vs. 1/substrate concentration) to determine the type of inhibition and calculate the inhibitory constant (Ki). For this compound A against renin, the inhibition is competitive.

-

Protocol: Cellular Cathepsin D Inhibition Fluorometric Assay

This protocol describes a method to measure the inhibition of cathepsin D activity within cultured cells using a fluorogenic substrate.

-

Cell Culture and Treatment:

-

Culture a relevant cell line (e.g., MDA-MB-231 human breast cancer cells) under standard conditions.

-

Treat the cells with varying concentrations of this compound A (e.g., 0.01 nM to 1 µM) for a predetermined period (e.g., 24-72 hours) to allow for cellular uptake and target engagement.

-

-

Cell Lysis and Lysate Preparation:

-

Harvest the cells and prepare cell lysates using a suitable lysis buffer that maintains enzyme activity.

-

Determine the total protein concentration of each lysate for normalization purposes.

-

-

Fluorometric Enzyme Assay:

-

Add a specific fluorogenic substrate for Cathepsin D (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂) to the cell lysates.

-

Incubate the reaction at 37°C, protecting from light.

-

Measure the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate separates the fluorophore (Mca) from the quencher (Dnp), resulting in a quantifiable signal.

-

-

Data Analysis:

-

Calculate the rate of substrate cleavage for each concentration of this compound A.

-

Normalize the rates to the total protein concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound A concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Effects Beyond Direct Protease Inhibition

While its primary mechanism is the direct inhibition of aspartic proteases, this compound A also elicits complex cellular responses, notably in the context of bone biology.

This compound A has been shown to suppress the differentiation of osteoclasts, the cells responsible for bone resorption. This effect appears to be independent of its inhibition of proteases like cathepsin D. Instead, the mechanism involves the disruption of key signaling pathways. Specifically, this compound A inhibits the phosphorylation of Extracellular signal-Regulated Kinase (ERK) and subsequently decreases the expression of the master regulator of osteoclastogenesis, Nuclear Factor of Activated T-cells c1 (NFATc1).

Conclusion

This compound A remains a cornerstone of enzyme inhibitor research due to its well-defined mechanism of action. Its ability to potently and specifically inhibit aspartic proteases by mimicking the tetrahedral transition state of catalysis provides a clear model for structure-based drug design. The quantitative data on its inhibitory constants and the established protocols for its evaluation underscore its utility as a reference standard. Furthermore, its effects on cellular signaling pathways, such as the ERK/NFATc1 axis in osteoclasts, highlight the broader biological implications of this classic inhibitor, ensuring its continued relevance in both basic research and applied science.

References

The Discovery and Origin of Pepstatin: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pepstatin, a potent inhibitor of aspartyl proteases, has been a cornerstone of enzyme kinetics and drug discovery research for over half a century. This technical guide provides an in-depth exploration of the discovery, origin, and fundamental biochemical characteristics of the this compound peptide. It consolidates key quantitative data, details seminal experimental protocols, and visualizes the intricate signaling pathway influenced by this remarkable microbial metabolite.

Discovery and Origin

Initial Discovery

This compound was first discovered in 1970 by a team of Japanese scientists led by Hamao Umezawa at the Institute of Microbial Chemistry in Tokyo.[1][2][3] Their research, published in The Journal of Antibiotics, detailed the isolation of a novel pepsin inhibitor from the culture filtrates of various species of Actinomyces.[1][2] This groundbreaking discovery was the first identification of a specific, potent, low-molecular-weight inhibitor of pepsin.

Microbial Origin

The primary source of this compound is microorganisms belonging to the order Actinomycetales. Specifically, the initial isolation was performed from strains of Streptomyces testaceus and Streptomyces argenteolus var. toyonakensis. Further research has shown that various Streptomyces species are capable of producing this compound and its analogues.

Chemical Structure and Properties

The definitive structure of this compound was elucidated by Morishima et al. in 1970. It is a hexapeptide with the sequence Isovaleryl-L-valyl-L-valyl-statyl-L-alanyl-statine (Iva-Val-Val-Sta-Ala-Sta). A key feature of its structure is the presence of two residues of the unusual amino acid, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, commonly known as statine. The statine residue is believed to be responsible for this compound's potent inhibitory activity by mimicking the tetrahedral transition state of peptide bond hydrolysis catalyzed by aspartyl proteases.

Table 1: Physicochemical Properties of this compound A

| Property | Value |

| Molecular Formula | C₃₄H₆₃N₅O₉ |

| Molecular Weight | 685.91 g/mol |

| CAS Number | 26305-03-3 |

| Appearance | White, needle-like crystals |

| Melting Point | 228-229 °C |

| Solubility | Practically insoluble in water, chloroform, ether, and benzene. Soluble in methanol, ethanol, and DMSO with the addition of acetic acid (1-5 mg/ml). |

Mechanism of Action

This compound is a highly potent, competitive, and reversible inhibitor of aspartyl proteases. It exhibits a particularly strong affinity for pepsin, with an exceptionally low inhibition constant (Ki) in the picomolar range. The inhibitory mechanism involves the statine residues binding tightly to the active site of the enzyme, forming a stable, non-covalent complex. This interaction effectively blocks the access of the substrate to the catalytic aspartate residues.

Table 2: Inhibitory Activity of this compound A against Various Aspartyl Proteases

| Enzyme | Inhibition Constant (Ki) |

| Pepsin | ~1 x 10⁻¹⁰ M |

| Cathepsin D | Potent Inhibition |

| Renin | Weak Inhibition |

| Chymosin | Potent Inhibition |

| HIV Protease | Potent Inhibition |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces (Adapted from Umezawa et al., 1970)

This protocol outlines the general steps for the isolation and purification of this compound from a culture broth of a producing Streptomyces strain.

-

Fermentation: Cultivate a this compound-producing strain of Streptomyces in a suitable nutrient medium containing a nitrogen source like peptone. The fermentation is carried out under aerobic conditions with agitation.

-

Extraction from Culture Filtrate:

-

Adjust the pH of the culture filtrate to 3.0 with hydrochloric acid.

-

Extract the active substance with an equal volume of n-butanol.

-

Concentrate the butanol extract under reduced pressure.

-

-

Extraction from Mycelium:

-

Extract the mycelial cake with methanol.

-

Concentrate the methanol extract.

-

Dissolve the residue in a small amount of water and adjust the pH to 3.0.

-

Extract with n-butanol.

-

-

Purification:

-

Combine the butanol extracts and concentrate to a syrup.

-

Dissolve the syrup in a small amount of methanol.

-

Apply the solution to a silica gel column.

-

Elute with a solvent system of n-butanol:acetic acid:water (4:1:2).

-

Collect the active fractions and concentrate to dryness.

-

-

Crystallization:

-

Dissolve the purified powder in hot methanol.

-

Allow the solution to cool to obtain needle-like crystals of this compound.

-

Pepsin Activity Assay using Hemoglobin (Anson, 1938)

This spectrophotometric assay measures the rate of hydrolysis of denatured hemoglobin by pepsin.

-

Reagent Preparation:

-

Substrate: 2.5% (w/v) bovine hemoglobin in deionized water, adjusted to pH 2.0 with 1.0 N HCl.

-

Enzyme Solution: Pepsin dissolved in 0.01 N HCl to a concentration of 0.5 mg/ml. Further dilute to 10-20 µg/ml immediately before use.

-

Trichloroacetic Acid (TCA) Solution: 5% (w/v) TCA in deionized water.

-

-

Assay Procedure:

-

Pipette 2.5 ml of the hemoglobin substrate into test tubes and equilibrate at 37°C.

-

For blank tubes, add 5.0 ml of 5% TCA, followed by 0.5 ml of the enzyme dilution.

-

For test tubes, add 0.5 ml of the enzyme dilution at timed intervals and incubate at 37°C for exactly 10 minutes.

-

Stop the reaction in the test tubes by adding 5.0 ml of 5% TCA.

-

Incubate all tubes for an additional 5 minutes at 37°C.

-

Filter all solutions to remove the precipitated protein.

-

-

Measurement and Calculation:

-

Measure the absorbance of the clear filtrates at 280 nm.

-

Subtract the absorbance of the blank from the absorbance of the test sample.

-

One unit of pepsin activity is defined as the amount of enzyme that produces an increase in absorbance at 280 nm of 0.001 per minute under the specified conditions.

-

Signaling Pathway Involvement

Beyond its well-established role as a protease inhibitor, this compound A has been shown to influence cellular signaling pathways. Notably, it suppresses the differentiation of osteoclasts, the cells responsible for bone resorption. This effect is mediated through the inhibition of the ERK signaling pathway and the subsequent downregulation of the master regulator of osteoclastogenesis, NFATc1.

References

Pepstatin A: A Comprehensive Technical Guide to its Role as an Aspartic Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pepstatin A, a naturally occurring hexapeptide, is a cornerstone tool in the study of aspartic proteases. Its high potency and specificity have made it an invaluable inhibitor for elucidating the roles of these enzymes in various physiological and pathological processes. This technical guide provides an in-depth exploration of this compound A, detailing its mechanism of action, inhibitory kinetics against key aspartic proteases, and its application in studying cellular signaling pathways. This document consolidates quantitative data into structured tables, outlines detailed experimental protocols, and employs visualizations to illustrate complex interactions and workflows, serving as a critical resource for professionals in biomedical research and drug development.

Introduction: Understanding this compound A and Aspartic Proteases

This compound A is a potent, reversible inhibitor of aspartic proteases, a class of enzymes that utilize two aspartic acid residues for the catalytic hydrolysis of peptide bonds.[1][2] Originally isolated from various species of Actinomyces, this compound A is a hexapeptide with the sequence Isovaleryl-Val-Val-Sta-Ala-Sta (Iva-Val-Val-Sta-Ala-Sta).[3] Its structure is notable for containing two residues of the unusual amino acid statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), which is central to its inhibitory mechanism.[2][3]

Aspartic proteases are critical players in a wide range of biological functions. These include digestive processes (e.g., pepsin), blood pressure regulation via the renin-angiotensin system (renin), lysosomal protein degradation (cathepsin D), and viral replication (e.g., HIV-1 protease). Given their involvement in diseases such as hypertension, cancer, and AIDS, aspartic proteases are significant targets for drug discovery. This compound A's ability to potently inhibit nearly all enzymes in this class makes it a fundamental research tool.

The Molecular Mechanism of Inhibition

This compound A functions as a transition-state analog inhibitor. The generally accepted mechanism for aspartic proteases involves the activation of a water molecule by the two catalytic aspartate residues in the active site. This activated water molecule attacks the carbonyl carbon of the substrate's scissile bond, forming a tetrahedral oxyanion intermediate.

The key to this compound A's inhibitory power lies in its statine residues. The hydroxyl group on the statine residue mimics the tetrahedral transition state of the peptide bond hydrolysis reaction. When this compound A binds to the active site, this hydroxyl group is positioned directly between the two catalytic aspartates, satisfying their hydrogen bonding potential and effectively blocking access for both water and substrate molecules. This tight, non-covalent binding results in potent, competitive inhibition.

Figure 1: this compound A's transition-state mimicry in the aspartic protease active site.

Quantitative Analysis of Inhibitory Potency

This compound A exhibits a wide range of inhibitory potency against various aspartic proteases, which is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's affinity for the enzyme. A lower Ki or IC50 value signifies a more potent inhibitor.

| Enzyme Target | Substrate | Ki | IC50 | Organism/System | pH | Reference(s) |

| Pepsin | Hemoglobin | ~0.1 nM | 4.5 nM | Porcine | - | |

| Renin | Angiotensinogen | ~1.2 µM | 1 µM (50% inhib.) | Human Plasma | 7.4 | |

| Renin | Angiotensinogen | - | 0.1 µM (50% inhib.) | Human Plasma | 5.7 | |

| Cathepsin D | Hemoglobin | ~0.5 nM | 0.1 nM | Human MCF7 cells | 3.5 | |

| Cathepsin E | Synthetic Fluorogenic | - | 0.1 nM | Human MDA-MB-231 | - | |

| HIV-1 Protease | Synthetic Fluorogenic | 478 ± 27 nM | 0.4 µM | Recombinant | - | |

| XMRV Protease | Synthetic Fluorogenic | 13.0 ± 0.6 µM | - | Recombinant | - |

Note: Values can vary based on experimental conditions, such as substrate used, pH, and temperature.

Target-Specific Inhibition Profiles

Pepsin

This compound A is an exceptionally potent inhibitor of pepsin, a key digestive enzyme in the stomach. The inhibition is characterized by a very low, sub-nanomolar Ki value, indicating extremely tight binding. This potent interaction has made this compound A a standard for titrating active pepsin concentrations and for studying its function. The inhibition is reversible and competitive with respect to the substrate.

Renin

Renin is a critical aspartic protease in the renin-angiotensin system, which regulates blood pressure. This compound A inhibits the reaction between renin and its substrate, angiotensinogen, thereby blocking the production of angiotensin I. The inhibition is competitive, with a Ki value in the micromolar range. The inhibitory effect of this compound A on human plasma renin is highly pH-dependent, being significantly more potent at a lower pH (5.7) compared to physiological pH (7.4).

Cathepsin D

Cathepsin D is a lysosomal aspartic protease involved in protein degradation, antigen processing, and apoptosis. This compound A is a potent inhibitor of Cathepsin D, with Ki values in the sub-nanomolar range. This makes it a valuable tool for studying the roles of cathepsin D in cellular processes and its potential involvement in diseases like cancer. However, similar to renin, the binding of this compound A to cathepsin D is strongly pH-dependent, with affinity decreasing significantly as the pH rises towards neutral. This implies that in biological experiments at neutral pH, a large molar excess of this compound A is required for effective inhibition.

HIV-1 Protease

The human immunodeficiency virus (HIV) relies on an aspartic protease to cleave viral polyproteins into functional enzymes and structural proteins, a crucial step for viral maturation. This compound A was one of the first compounds identified to inhibit this retroviral enzyme, confirming its classification as an aspartic protease. However, its inhibitory activity against HIV-1 protease is considerably weaker (Ki in the nanomolar to micromolar range) compared to its effect on endogenous proteases like pepsin or cathepsin D. Acetylated forms of this compound, such as acetyl-pepstatin, have been shown to be substantially more potent inhibitors of HIV-1 protease.

Experimental Protocols: Determining Inhibitory Constants

A common method to determine the inhibitory potency (Ki or IC50) of a compound like this compound A is through enzyme kinetics assays using a fluorogenic substrate.

Methodology for a Fluorometric Protease Inhibition Assay

-

Materials & Reagents:

-

Enzyme: Purified aspartic protease (e.g., Cathepsin D, Pepsin).

-

Inhibitor: this compound A stock solution (typically dissolved in DMSO or ethanol).

-

Substrate: A specific fluorogenic peptide substrate for the chosen enzyme (e.g., Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂ for Cathepsin D).

-

Assay Buffer: Appropriate buffer to maintain optimal pH for enzyme activity (e.g., Sodium Acetate buffer, pH 3.5-5.5).

-

Equipment: Fluorescence microplate reader, 96-well black microplates.

-

-

Procedure:

-

Prepare serial dilutions of this compound A in assay buffer to cover a wide concentration range (e.g., from picomolar to micromolar).

-

In a 96-well plate, add a fixed concentration of the enzyme to each well.

-

Add the varying concentrations of this compound A to the wells and incubate for a set period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme-inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate separates a quencher (like Dnp) from a fluorophore (like Mca), resulting in an increase in fluorescence intensity.

-

The rate of reaction (initial velocity) is determined from the linear portion of the fluorescence versus time plot.

-

-

Data Analysis:

-

Plot the initial velocity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation using non-linear regression analysis to determine the IC50 value, which is the concentration of inhibitor that reduces enzyme activity by 50%.

-

To determine the Ki value for competitive inhibition, the experiment can be repeated with multiple substrate concentrations. The data can then be analyzed using methods like the Dixon plot or by applying the Cheng-Prusoff equation (Ki = IC50 / (1 + [S]/Km)), where [S] is the substrate concentration and Km is the Michaelis constant.

-

Figure 2: A generalized workflow for an in vitro protease inhibition assay.

Application in Elucidating Signaling Pathways

By inhibiting specific aspartic proteases, this compound A serves as a chemical probe to investigate their roles in complex signaling cascades.

Inhibition of Osteoclast Differentiation via RANKL-ERK-NFATc1 Pathway

This compound A has been shown to suppress the differentiation of osteoclasts, the cells responsible for bone resorption. This effect is mediated through the blockade of the RANKL (Receptor Activator of NF-κB Ligand) signaling pathway. Specifically, this compound A inhibits the phosphorylation of ERK (Extracellular signal-Regulated Kinase), a key component of the MAP kinase pathway. This, in turn, prevents the expression and nuclear translocation of NFATc1 (Nuclear Factor of Activated T-cells c1), the master transcription factor for osteoclastogenesis. This action appears to be independent of its well-known cathepsin D inhibitory activity, suggesting it may affect other proteases involved in this pathway.

Figure 3: this compound A's inhibitory effect on the RANKL-ERK-NFATc1 signaling axis.

Conclusion

This compound A remains an indispensable tool in protease research. Its well-characterized mechanism as a transition-state analog, coupled with its high affinity for a broad range of aspartic proteases, provides researchers with a reliable means to inhibit this enzyme class. The quantitative data on its inhibitory constants against key targets like pepsin, renin, and cathepsin D underscore its utility in diverse fields from gastroenterology to cardiovascular research. While its efficacy against certain viral proteases like HIV-1 is lower than that of specifically designed drugs, its foundational role in the characterization of these enzymes is undeniable. The application of this compound A continues to be pivotal in dissecting the function of aspartic proteases in both health and disease, paving the way for the development of more targeted therapeutics.

References

Unveiling Pepstatin: A Technical Guide to its Structure and the Crucial Statine Residue

For Researchers, Scientists, and Drug Development Professionals

Pepstatin, a microbial-derived hexapeptide, stands as a cornerstone in the study of aspartic proteases. Its remarkable potency and specificity have rendered it an indispensable tool in elucidating enzymatic mechanisms and a foundational scaffold for the design of therapeutic agents. This technical guide provides an in-depth exploration of the structure of this compound, with a particular focus on its unique constituent, the statine residue, and the molecular basis of its inhibitory action.

The Molecular Architecture of this compound

This compound A is a modified hexapeptide with the sequence Isovaleryl-L-Valyl-L-Valyl-L-Statyl-L-Alanyl-L-Statine.[1] Its structure is characterized by the presence of two residues of the unusual γ-amino acid, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, known as statine.[1] This non-proteinogenic amino acid is the key to this compound's potent inhibitory activity.

Caption: Chemical structure of this compound A highlighting the two statine residues.

The Statine Residue: The Key to Inhibition

The inhibitory prowess of this compound is attributed to the unique structure of the statine residue.[1] Statine is a γ-amino acid containing a hydroxyl group at the β-position and an isobutyl group. This specific arrangement allows it to act as a transition-state analog inhibitor of aspartic proteases.[1]

During the catalytic hydrolysis of a peptide bond by an aspartic protease, a transient, high-energy tetrahedral intermediate is formed. The hydroxyl group of the statine residue in this compound effectively mimics this tetrahedral intermediate. By binding tightly within the active site of the enzyme, the statine residue obstructs the access of the natural substrate, thereby potently inhibiting the enzyme's catalytic activity. The interaction is characterized by a network of hydrogen bonds between the statine hydroxyl and the two catalytic aspartate residues in the enzyme's active site.

Caption: Mechanism of aspartic protease inhibition by this compound.

Quantitative Analysis of this compound Inhibition

This compound A is a potent inhibitor of a wide range of aspartic proteases. The inhibitory activity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The following table summarizes the inhibitory activity of this compound A against several key aspartic proteases.

| Enzyme | Organism/Source | Substrate | Ki | IC50 | Reference(s) |

| Pepsin | Porcine | Hemoglobin | ~1 x 10⁻¹⁰ M | 4.5 nM | [1] |

| Cathepsin D | Human | ~5 x 10⁻¹⁰ M | |||

| Renin | Human Plasma | Angiotensinogen | ~1.2 x 10⁻⁶ M | 10⁻⁶ M (50% inhibition) | |

| Chymosin | Bovine | 5 µM (total inhibition) | |||

| Proctase | Hemoglobin | 6.2 nM | |||

| Acid Protease | Casein | 520 nM | |||

| HIV Protease | Inhibits |

Experimental Protocol: Determination of Pepsin Inhibition by this compound A

This protocol outlines a standard method for determining the inhibitory activity of this compound A against porcine pepsin using hemoglobin as a substrate.

1. Materials and Reagents:

-

Porcine Pepsin (e.g., Sigma-Aldrich, P7000)

-

Hemoglobin from bovine blood (e.g., Sigma-Aldrich, H2500)

-

This compound A (e.g., Sigma-Aldrich, P5318)

-

Hydrochloric Acid (HCl)

-

Trichloroacetic Acid (TCA)

-

Sodium Hydroxide (NaOH)

-

Spectrophotometer

-

Water bath or incubator at 37°C

-

Centrifuge

-

pH meter

2. Preparation of Solutions:

-

Pepsin Stock Solution (1 mg/mL): Dissolve 10 mg of porcine pepsin in 10 mL of 10 mM HCl. Prepare fresh daily and keep on ice.

-

Hemoglobin Substrate Solution (2% w/v): Dissolve 2 g of hemoglobin in 100 mL of 0.1 M HCl. The pH should be adjusted to approximately 1.8.

-

This compound A Stock Solution (1 mM): Dissolve 0.686 mg of this compound A in 1 mL of methanol or DMSO.

-

TCA Solution (5% w/v): Dissolve 5 g of TCA in 100 mL of deionized water.

3. Assay Procedure:

-

Enzyme and Inhibitor Pre-incubation:

-

Prepare a series of dilutions of this compound A from the stock solution in 10 mM HCl to achieve final concentrations ranging from picomolar to micromolar in the final reaction mixture.

-

In a set of microcentrifuge tubes, add 50 µL of the appropriate this compound A dilution (or 10 mM HCl for the control with no inhibitor).

-

Add 50 µL of a diluted pepsin solution (e.g., 0.1 mg/mL in 10 mM HCl) to each tube.

-

Incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.

-

-

Enzymatic Reaction:

-

To initiate the reaction, add 250 µL of the pre-warmed (37°C) hemoglobin substrate solution to each tube.

-

Incubate the reaction mixture for 30 minutes at 37°C.

-

-

Reaction Termination and Precipitation:

-

Stop the reaction by adding 500 µL of 5% TCA solution to each tube. The TCA will precipitate the undigested hemoglobin.

-

Incubate the tubes on ice for 30 minutes.

-

-

Clarification and Measurement:

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant, which contains the soluble peptide fragments produced by pepsin activity, to a clean tube.

-

Measure the absorbance of the supernatant at 280 nm using a spectrophotometer. Use a blank containing all reagents except the enzyme (replace with 10 mM HCl).

-

4. Data Analysis:

-

Calculate the percentage of pepsin inhibition for each concentration of this compound A using the following formula: % Inhibition = [1 - (Absorbance with inhibitor / Absorbance without inhibitor)] x 100

-

Plot the percentage of inhibition against the logarithm of the this compound A concentration.

-

Determine the IC50 value, which is the concentration of this compound A that causes 50% inhibition of pepsin activity, by fitting the data to a suitable dose-response curve.

-

The inhibition constant (Ki) can be determined by performing the assay at different substrate concentrations and analyzing the data using methods such as the Dixon plot or by fitting the data to the appropriate inhibition model (e.g., competitive inhibition).

Conclusion

This compound, and specifically its integral statine residue, continues to be a subject of intense scientific interest. Its mechanism as a transition-state analog provides a powerful model for the rational design of novel protease inhibitors with therapeutic potential. This guide offers a foundational understanding of this compound's structure and function, providing researchers and drug development professionals with the essential knowledge to effectively utilize this remarkable molecule in their scientific endeavors.

References

The Inhibitory Activity of Pepstatin on Pepsin and Cathepsin D: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the inhibitory activity of Pepstatin on two key aspartic proteases: pepsin and cathepsin D. This compound, a naturally occurring hexapeptide, is a cornerstone tool in protease research due to its potent and specific inhibition of this enzyme class. This document details its mechanism of action, presents quantitative inhibitory data, outlines standard experimental protocols for assessing its activity, and explores the structural basis for its function.

Introduction to this compound

This compound, originally isolated from cultures of Actinomyces, is a low molecular weight, potent, and reversible inhibitor of most aspartic proteases.[1][2] Its chemical structure is Isovaleryl-L-valyl-L-valyl-statyl-L-alanyl-statine (Iva-Val-Val-Sta-Ala-Sta).[2][3] The key to its inhibitory power lies in the two residues of an unusual amino acid, 4-amino-3-hydroxy-6-methylheptanoic acid, known as statine.[2] this compound is highly effective at inhibiting enzymes like pepsin, cathepsin D, and renin, often at picomolar to micromolar concentrations. Its high potency and specificity have made it an invaluable component of protease inhibitor cocktails and a standard reference inhibitor in drug discovery screening.

Mechanism of Inhibition: A Transition-State Analog

This compound functions as a highly potent competitive inhibitor. Its mechanism is centered on the unique statine residue, which acts as a transition-state analog of the peptide bond hydrolysis reaction catalyzed by aspartic proteases.

The catalytic site of aspartic proteases like pepsin and cathepsin D contains two highly conserved aspartic acid residues. In the catalytic mechanism, these residues activate a water molecule to attack the carbonyl carbon of the substrate's scissile peptide bond, forming a tetrahedral oxyanion intermediate. The hydroxyl group on the central statine residue in this compound is positioned to mimic this tetrahedral intermediate. It forms strong hydrogen bonds with the two catalytic aspartate residues in the enzyme's active site, effectively locking the enzyme in an inactive conformation. This tight, but reversible, binding prevents the substrate from accessing the active site, thus inhibiting enzymatic activity.

Quantitative Inhibitory Data

The potency of this compound A is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values demonstrate the exceptionally tight binding of this compound to its target proteases.

| Enzyme | Inhibitor | Parameter | Value | Conditions / Notes | Reference |

| Porcine Pepsin | This compound | Ki | ~1 x 10-10 M | --- | |

| Human Cathepsin D | This compound | KD | ~5 x 10-10 M | pH 3.5 | |

| Human Cathepsin D | This compound A | IC50 | < 0.1 nM | Fluorescence-based assay | |

| Human Cathepsin D (MCF7 cells) | This compound A | IC50 | 0.005 µM | Fluorescence assay | |

| Secreted Cathepsin D (MDA-MB-231 cells) | This compound A | IC50 | 0.0001 µM | pH 6.6, fluorogenic substrate | |

| Pepsin | This compound A | IC50 | 0.40 µM | Fluorometric protease inhibition assay | |

| Pig Cathepsin D | Lactoyl-pepstatin | Ki | ~1 x 10-7 M | pH 3.5 |

Note: KD (dissociation constant) is reported in some studies and is conceptually similar to Ki for tight-binding inhibitors.

Experimental Protocols for Inhibition Assays

Assessing the inhibitory activity of compounds like this compound requires robust and reproducible enzymatic assays. Below are detailed methodologies for both pepsin and cathepsin D.

Pepsin Inhibition Assay (Hemoglobin Substrate)

This classic colorimetric assay measures the decrease in pepsin's ability to digest a protein substrate, denatured hemoglobin. The reaction is stopped, and undigested protein is precipitated, allowing for the quantification of soluble peptide fragments.

Principle: Pepsin hydrolyzes hemoglobin into smaller, trichloroacetic acid (TCA)-soluble peptides. The amount of these soluble peptides, measured by absorbance at 280 nm, is directly proportional to enzyme activity. An inhibitor will reduce the amount of soluble peptides generated.

Materials and Reagents:

-

Purified Pepsin

-

This compound A (or test inhibitor)

-

Hemoglobin Substrate: 2.0-2.5% (w/v) bovine hemoglobin in water, denatured by adjusting to ~pH 2.0 with HCl.

-

Reaction Buffer: 0.01 N HCl (pH 2.0).

-

Stop Solution: 5% (w/v) Trichloroacetic Acid (TCA).

-

Spectrophotometer and UV-compatible cuvettes or microplates.

Procedure:

-

Enzyme Preparation: Prepare a stock solution of pepsin (e.g., 0.5 mg/mL) in cold 0.01 N HCl. Immediately before use, create working dilutions (e.g., 10-20 µg/mL) in the same buffer.

-

Inhibitor Preparation: Prepare a stock solution of this compound A in a suitable solvent (e.g., methanol or DMSO) and create serial dilutions.

-

Assay Setup: In separate tubes, prepare Blanks, a Positive Control (no inhibitor), and Test Samples (with inhibitor).

-

Reaction Initiation (Test Samples):

-

Pipette 2.5 mL of pre-warmed (37°C) hemoglobin substrate into test tubes.

-

Add a specific volume of the inhibitor dilution.

-

At timed intervals, add 0.5 mL of the pepsin working solution to start the reaction.

-

-

Incubation: Incubate all tubes at 37°C for exactly 10 minutes.

-

Reaction Termination: At the 10-minute mark (in timed intervals corresponding to the start), stop the reaction by adding 5 mL of 5% TCA to each tube. This will precipitate the undigested hemoglobin.

-

Blank Preparation: For blank tubes, add the 5 mL of TCA before adding the 0.5 mL of enzyme solution.

-

Clarification: Incubate tubes for an additional 5 minutes, then centrifuge or filter (0.45 µm) to remove the precipitate.

-

Measurement: Read the absorbance of the clear supernatant (filtrate) at 280 nm.

-

Calculation: Subtract the blank absorbance from the test sample absorbance. Inhibition is calculated as the percentage decrease in absorbance relative to the positive control.

Cathepsin D Inhibition Assay (Fluorogenic Substrate)

This is a highly sensitive, continuous assay suitable for high-throughput screening. It uses a synthetic peptide substrate that is quenched until cleaved by the enzyme.

Principle: The assay utilizes a substrate, such as Mca-GKPILFFRLK(Dnp)-D-Arg-NH2, where a fluorescent group (Mca) is quenched by a quencher group (Dnp) on the same peptide. When cathepsin D cleaves the peptide, the Mca is released from the quencher, resulting in a measurable increase in fluorescence. Inhibitors prevent this cleavage, leading to a lower fluorescence signal.

Materials and Reagents:

-

Purified human Cathepsin D

-

This compound A (positive control inhibitor)

-

CD Reaction Buffer (e.g., 50 mM Sodium Acetate, pH 4.0).

-

Fluorogenic Cathepsin D Substrate (e.g., Mca-labeled peptide).

-

Fluorescence microplate reader (Ex/Em = 328/460 nm).

-

Black 96-well or 384-well plates.

Procedure:

-

Reagent Preparation: Reconstitute lyophilized enzyme and substrate as per supplier instructions. Prepare serial dilutions of this compound A and any test compounds.

-

Assay Setup (in a black microplate):

-

Positive Control: Add Cathepsin D enzyme to wells with reaction buffer.

-

Inhibitor Reference Control: Add Cathepsin D enzyme, a known concentration of this compound A, and reaction buffer.

-

Test Inhibitor Samples: Add Cathepsin D enzyme, a dilution of the test inhibitor, and reaction buffer.

-

Background Control: Add reaction buffer only (no enzyme).

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorogenic CD substrate to all wells to start the reaction.

-

Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., Ex/Em = 328/460 nm) kinetically over a period of 30-60 minutes or as an endpoint reading after a fixed time.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Calculate the percent inhibition for each test compound concentration relative to the positive control (enzyme activity without inhibitor).

-

Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.

-

Conclusion

This compound A remains an indispensable tool for researchers studying aspartic proteases. Its potent, competitive, and transition-state analog mechanism of inhibition against pepsin and cathepsin D is well-characterized. The quantitative data consistently demonstrates its high affinity for these enzymes, solidifying its role as a gold-standard inhibitor. The detailed experimental protocols provided herein offer a framework for accurately assessing the activity of these enzymes and for screening novel inhibitory compounds, furthering research in enzymology and drug development.

References

Pepstatin A in HIV Replication Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Pepstatin A in the study of Human Immunodeficiency Virus (HIV) replication. This compound A, a potent and well-characterized aspartyl protease inhibitor, has been a important tool in elucidating the critical role of the HIV-1 protease in the viral life cycle. This document details its mechanism of action, summarizes key quantitative data, provides outlines of relevant experimental protocols, and illustrates critical concepts through diagrams.

Introduction to this compound A and its Role in HIV Research

This compound A is a naturally occurring, low-molecular-weight peptide isolated from actinomycetes that acts as a potent inhibitor of aspartic proteases.[1] Its primary application in HIV research stems from its ability to competitively inhibit the HIV-1 protease, an enzyme essential for the maturation of infectious virions.[2][3] The HIV-1 protease cleaves newly synthesized Gag and Gag-Pol polyproteins into functional structural proteins and enzymes.[4][5] Inhibition of this protease by molecules like this compound A results in the production of immature, non-infectious viral particles, thereby blocking viral replication. Although this compound A itself is not used as a clinical antiretroviral drug due to factors like poor bioavailability, its well-defined mechanism of action makes it an invaluable research tool for validating the HIV-1 protease as a drug target and for screening new antiretroviral compounds.

Mechanism of Action

This compound A functions as a transition-state analog inhibitor of the HIV-1 protease. The active site of the dimeric HIV-1 protease contains a pair of aspartic acid residues (Asp25 and Asp25') that are crucial for catalysis. This compound A mimics the tetrahedral intermediate of the peptide substrate, binding tightly to the active site and blocking its access to the natural polyprotein substrates. This interaction is characterized by a high-affinity, competitive inhibition mode.

Quantitative Data on this compound A Inhibition

The inhibitory potency of this compound A against HIV-1 protease has been quantified in numerous studies. The most common metrics are the 50% inhibitory concentration (IC50) and the inhibition constant (Ki). Below is a summary of reported values.

| Parameter | Value | Enzyme Source | Assay Conditions | Reference |

| Ki | 478 ± 27 nM | Recombinant HIV-1 Protease | Fluorogenic substrate | |

| Apparent Ki | Nanomolar Range | Recombinant HIV-1 Protease | Not specified | |

| IC50 | 0.4 µM | Native Viral Protease (HIV-1 IIIB) | Hydrolysis of HIV protease substrate III |

Note: IC50 and Ki values can vary depending on the specific experimental conditions, including substrate concentration, enzyme source, and buffer composition.

Experimental Protocols

The following sections outline the methodologies for key experiments involving this compound A in HIV research.

HIV-1 Protease Inhibition Assay (Fluorogenic Substrate)

This in vitro assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 protease.

Materials:

-

Purified recombinant HIV-1 protease

-

Fluorogenic protease substrate (e.g., a peptide with a fluorescent reporter and a quencher)

-

Assay buffer (e.g., sodium acetate buffer, pH 5.5)

-

This compound A (positive control)

-

Test compounds

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound A and test compounds in the assay buffer.

-

In a 96-well plate, add the HIV-1 protease to each well.

-

Add the serially diluted compounds to the wells containing the protease and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. The cleavage of the substrate separates the fluorophore from the quencher, resulting in a fluorescence signal.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence curves.

-

Determine the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antiviral Activity Assay in Cell Culture

This cell-based assay evaluates the ability of this compound A to inhibit HIV replication in a cellular context.

Materials:

-

A susceptible cell line (e.g., H9, MT-4, or peripheral blood mononuclear cells - PBMCs)

-

A laboratory-adapted strain of HIV-1

-

Cell culture medium

-

This compound A

-

Test compounds

-

Fetal bovine serum (FBS)

-

Antibiotics (e.g., penicillin-streptomycin)

-

Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay)

-

Method for assessing cell viability (e.g., MTT assay)

Procedure:

-

Seed the susceptible cells in a multi-well plate.

-

Prepare serial dilutions of this compound A and test compounds in the cell culture medium.

-

Add the diluted compounds to the cells.

-

Infect the cells with a known amount of HIV-1.

-

Incubate the infected cells for a period of several days (e.g., 4-11 days).

-

After the incubation period, harvest the cell culture supernatant.

-

Quantify the extent of viral replication in the supernatant using a p24 antigen ELISA or a reverse transcriptase activity assay. A reduction in p24 levels or reverse transcriptase activity indicates inhibition of viral replication.

-

In a parallel plate with uninfected cells, perform a cell viability assay (e.g., MTT) with the same compound concentrations to assess cytotoxicity.

-

Calculate the 50% effective concentration (EC50) for antiviral activity and the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) can then be determined to evaluate the therapeutic window of the compound.

Application in Drug Development

This compound A serves as a foundational tool in the pipeline for developing novel HIV-1 protease inhibitors.

-

Target Validation: Early studies with this compound A were instrumental in demonstrating that inhibiting the HIV-1 protease is a viable strategy for suppressing viral replication.

-

Assay Control: In high-throughput screening campaigns, this compound A is often used as a positive control to validate the performance of the screening assay.

-

Mechanism of Action Studies: For newly discovered inhibitors, comparative studies with this compound A can help elucidate their mechanism of inhibition (e.g., competitive vs. non-competitive).

Conclusion

This compound A remains a cornerstone in the field of HIV research. Its well-characterized, potent, and specific inhibition of the HIV-1 protease provides a reliable standard for in vitro and cell-based assays. For researchers and drug development professionals, a thorough understanding of this compound A's mechanism and its application in established experimental protocols is essential for the continued development of novel and effective antiretroviral therapies targeting the HIV-1 protease.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Human immunodeficiency virus has an aspartic-type protease that can be inhibited by this compound A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 4. HIV Protease-Pepstatin Complex -- Overview [biosci.mcdb.ucsb.edu]

- 5. HIV Protease: Historical Perspective and Current Research - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Pepstatin A in Autophagy Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Unveiling Autophagic Flux Through Lysosomal Inhibition

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. A key method to study this dynamic process, known as autophagic flux, involves the use of inhibitors that target specific stages of the autophagy pathway. Pepstatin A, a potent and specific inhibitor of aspartic proteases, has emerged as an indispensable tool in this field. By blocking the activity of lysosomal hydrolases, particularly Cathepsins D and E, this compound A effectively halts the final degradation step within the autolysosome.[1] This blockade leads to an accumulation of autophagosomes and autolysosomes, the quantity of which can be measured to provide a quantitative assessment of the rate of autophagosome formation and delivery to the lysosome, thus providing a clear picture of autophagic flux.

Mechanism of Action: Targeting the Heart of Lysosomal Degradation

This compound A is a hexa-peptide that contains the unusual amino acid statine.[2] Its mechanism of action lies in its ability to competitively and reversibly inhibit aspartyl proteases.[3] The statyl residue within this compound A is thought to mimic the transition state of peptide bond hydrolysis, allowing it to bind tightly to the active site of enzymes like pepsin and the lysosomal cathepsins D and E.[2] This binding prevents the proteases from degrading their substrates, which, in the context of autophagy, are the contents of the autolysosome.

The inhibition of these proteases is crucial for accurately measuring autophagic flux. In a healthy cell, autophagosomes are rapidly degraded upon fusion with lysosomes. Therefore, a simple snapshot of autophagosome numbers can be misleading. An increase in autophagosomes could signify either an induction of autophagy or a blockage in the degradation pathway. By using this compound A, often in conjunction with E64d (a cysteine protease inhibitor that targets Cathepsins B, H, and L), researchers can effectively shut down the lysosomal degradation machinery.[1] This allows for the accumulation of autophagosomes over a defined period, and the magnitude of this accumulation is directly proportional to the rate of autophagic flux.

Quantitative Data: A Comparative Overview of this compound A Inhibition

The efficacy of this compound A as a protease inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values provide a standardized measure of the inhibitor's potency against specific enzymes. The following table summarizes key quantitative data for this compound A against its primary targets.

| Protease | Organism/Cell Line | Inhibition Parameter | Value | Reference(s) |

| Cathepsin D | Human MCF7 cells | IC50 | 0.005 µM | |

| Human MDA-MB-231 cells | IC50 | 0.0001 µM | ||

| Cathepsin E | Human | IC50 | 0.45 nM | |

| Pepsin | Not Specified | Ki | ~1 x 10⁻¹⁰ M | |

| HIV Protease | HIV-infected H9 cells | - | Effective Inhibition | |

| Renin | Human | - | Inhibition |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and pH.

Experimental Protocols: A Practical Guide to Using this compound A

Autophagic Flux Assay Using Western Blotting for LC3-II

This protocol details the measurement of autophagic flux by quantifying the accumulation of the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-II), a marker for autophagosomes, in the presence of this compound A and E64d.

Materials:

-

Cells of interest cultured in appropriate media

-

This compound A (stock solution in DMSO)

-

E64d (stock solution in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against LC3B

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding: Seed cells in multi-well plates to achieve 70-80% confluency at the time of the experiment.

-

Treatment:

-

For each experimental condition, prepare at least two sets of wells.

-

To one set, add the experimental treatment (e.g., starvation media, drug of interest).

-

To the other set, add the experimental treatment along with this compound A (final concentration 10 µM) and E64d (final concentration 10 µg/ml).

-

Incubate for a predetermined time (e.g., 2-4 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 20-30 minutes with occasional vortexing.

-

Centrifuge the lysates at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3B antibody (typically at a 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and capture the image.

-

-

Data Analysis:

-

Quantify the band intensities for LC3-II. It is also recommended to probe for a loading control (e.g., β-actin or GAPDH).

-

Autophagic flux is determined by the difference in the amount of LC3-II between the samples treated with and without the lysosomal inhibitors. An increase in LC3-II in the presence of this compound A and E64d indicates active autophagic flux.

-

Visualization of Autophagosomes by LC3 Immunofluorescence

This protocol allows for the visualization and quantification of autophagosome accumulation using fluorescence microscopy.

Materials:

-

Cells cultured on coverslips in multi-well plates

-

This compound A and E64d

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against LC3B

-

Fluorescently labeled secondary antibody

-

DAPI or Hoechst stain for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells on sterile coverslips in a multi-well plate.

-

Apply experimental treatments with and without this compound A (10 µM) and E64d (10 µg/ml) for the desired time.

-

-

Fixation:

-

Wash cells gently with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization and Blocking:

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block with blocking buffer for 30-60 minutes at room temperature.

-

-

Antibody Staining:

-

Incubate the cells with the primary anti-LC3B antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging:

-

Counterstain the nuclei with DAPI or Hoechst for 5 minutes.

-

Wash with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope. Autophagosomes will appear as distinct puncta.

-

-

Data Analysis:

-

Quantify the number and intensity of LC3 puncta per cell. An increase in the number of puncta in the presence of this compound A and E64d indicates an increase in autophagic flux.

-

Signaling Pathways and Logical Relationships

The Autophagy Signaling Pathway

The process of autophagy is tightly regulated by a complex network of signaling pathways. The central hub for this regulation is the mechanistic target of rapamycin complex 1 (mTORC1). Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting key autophagy-initiating proteins such as ULK1 and ATG13. Conversely, under conditions of cellular stress, such as nutrient deprivation, mTORC1 is inactivated, leading to the induction of autophagy.

Caption: Simplified overview of the core autophagy signaling pathway. (Within 100 characters)

Feedback Loop: Lysosomal Inhibition and mTORC1 Signaling

Recent research has uncovered a fascinating feedback mechanism linking the functional state of the lysosome to mTORC1 activity. Surprisingly, the inhibition of lysosomal proteases by compounds like this compound A can lead to the downregulation of mTORC1 activity. This suggests that a fully functional lysosome is required to maintain mTORC1 signaling. The proposed mechanism involves the Rag GTPases, which are crucial for tethering mTORC1 to the lysosomal surface, a prerequisite for its activation. When lysosomal function is impaired, this process is disrupted, leading to mTORC1 inactivation and, paradoxically, the initiation of upstream autophagy events.

Caption: Feedback inhibition of mTORC1 by lysosomal dysfunction. (Within 100 characters)

Experimental Workflow: Autophagic Flux Assay

The following diagram illustrates the logical flow of an autophagic flux experiment using this compound A.

Caption: Workflow for measuring autophagic flux with this compound A. (Within 100 characters)

Conclusion

This compound A is a cornerstone of modern autophagy research. Its specific and potent inhibition of lysosomal aspartic proteases provides a reliable method for blocking the final stage of the autophagic pathway, enabling the accurate measurement of autophagic flux. The experimental protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals seeking to utilize this compound A to unravel the complexities of autophagy in both health and disease. Understanding the nuances of its mechanism of action and its interplay with cellular signaling pathways is crucial for the robust design and interpretation of experiments in this dynamic field.

References

Pepstatin A: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Applications of Pepstatin A in Protease Inhibition

Abstract

This compound A is a potent, reversible, and competitive inhibitor of aspartic proteases, a class of enzymes with critical roles in various physiological and pathological processes. This technical guide provides a comprehensive overview of this compound A, detailing its mechanism of action, physicochemical properties, and its integral role as a component of protease inhibitor cocktails. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and quantitative data to facilitate its effective use in the laboratory.

Introduction

Originally isolated from species of Actinomyces, this compound A is a hexa-peptide that has become an invaluable tool in biochemistry and cell biology.[1] Its high specificity and potency against aspartic proteases make it a standard component in protease inhibitor cocktails, essential for preventing protein degradation during cell lysis and protein purification.[2][3] This guide will delve into the technical aspects of using this compound A, providing the necessary information for its successful application in research and drug development.

Mechanism of Action

This compound A's inhibitory activity is attributed to the presence of an unusual amino acid called statine.[4] This amino acid mimics the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by aspartic proteases.[5] By binding tightly to the active site of the enzyme, this compound A effectively blocks substrate access and subsequent cleavage. It is a reversible and competitive inhibitor, meaning its binding is non-covalent and it competes with the substrate for the enzyme's active site.

Physicochemical Properties

A summary of the key physicochemical properties of this compound A is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₄H₆₃N₅O₉ | |

| Molecular Weight | 685.89 g/mol | |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in methanol, ethanol, DMSO, and acetic acid. Practically insoluble in water. | |

| Storage | Store at -20°C as a solid or in solution. |

Quantitative Inhibition Data

This compound A exhibits varying inhibitory potency against different aspartic proteases. The following table summarizes the inhibitory constants (Ki) and the half-maximal inhibitory concentrations (IC50) for several key enzymes.

| Target Protease | Inhibition Constant (Ki) | IC50 | Reference |

| Pepsin | ~45 pM | < 5 µM | |

| Cathepsin D | - | 0.1 nM - 40 µM | |

| Cathepsin E | - | 0.1 nM | |

| Renin (Human) | - | ~15 µM | |

| Chymosin (Rennin) | 3.1 x 10⁷ M⁻¹ (Ka) | - | |

| HIV Protease | 20 nM (HIV-1, pH 4.7), 5 nM (HIV-2, pH 4.7) | ~2 µM | |

| BACE1 (β-secretase) | - | - |

Experimental Protocols

Preparation of this compound A Stock Solution

Materials:

-

This compound A powder

-

Dimethyl sulfoxide (DMSO) or Methanol

-

Sterile microcentrifuge tubes

Protocol:

-

Weigh out the desired amount of this compound A powder.

-

Dissolve the powder in high-quality DMSO or methanol to a stock concentration of 1-10 mM. For example, to make a 1 mM stock solution, dissolve 0.686 mg of this compound A in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. The stock solution is stable for several months when stored properly.

Use of this compound A in Cell Lysis Buffer

Materials:

-

Cell lysis buffer (e.g., RIPA buffer)

-

This compound A stock solution (1 mM)

-

Other protease inhibitors (optional, for a broader spectrum of inhibition)

Protocol:

-

Prepare the desired volume of cell lysis buffer.

-

Immediately before use, add the this compound A stock solution to the lysis buffer to a final concentration of 1 µM. For example, add 1 µL of a 1 mM this compound A stock solution to 1 mL of lysis buffer.

-

If creating a protease inhibitor cocktail, add other inhibitors (e.g., for serine and cysteine proteases) at their recommended final concentrations.

-

Keep the lysis buffer containing this compound A on ice.

-

Proceed with the cell lysis protocol as required for your specific application.

Immunoprecipitation Protocol with this compound A

Materials:

-

Cell lysate prepared with lysis buffer containing this compound A

-

Primary antibody

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer

Protocol:

-

Start with a pre-cleared cell lysate prepared using a lysis buffer supplemented with 1 µM this compound A and other protease inhibitors.

-

Add the primary antibody to the lysate and incubate for 1-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the immune complexes.

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold wash buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads using an appropriate elution buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting.

Aspartyl Protease Activity Assay with this compound A

Materials:

-

Purified aspartyl protease (e.g., Cathepsin D)

-

Fluorogenic or chromogenic protease substrate

-

Assay buffer

-

This compound A stock solution

-

96-well microplate (black or clear, depending on the substrate)

-

Microplate reader

Protocol:

-

Prepare a series of dilutions of this compound A in the assay buffer.

-

In a 96-well plate, add the purified aspartyl protease to each well (except for the blank).

-

Add the different concentrations of this compound A to the wells containing the enzyme. Include a control well with no inhibitor.

-

Incubate the enzyme and inhibitor mixture for a pre-determined time at the optimal temperature for the enzyme to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic or chromogenic substrate to all wells, including the blank.

-

Immediately measure the fluorescence or absorbance at regular intervals using a microplate reader to monitor the reaction kinetics.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value of this compound A for the specific protease.

Signaling Pathways and Visualizations

Aspartyl proteases are involved in a variety of signaling pathways. This compound A, by inhibiting these proteases, can modulate these cellular processes.

Renin-Angiotensin System (RAS)

Renin, an aspartic protease, is a key enzyme in the RAS, which regulates blood pressure and fluid balance. Renin cleaves angiotensinogen to angiotensin I, which is subsequently converted to the potent vasoconstrictor angiotensin II. Inhibition of renin by this compound A can block this cascade.

Antigen Presentation by Immune Cells

Cathepsin E, another aspartic protease, plays a role in the processing of antigens within antigen-presenting cells (APCs) like dendritic cells. It helps in the degradation of foreign proteins into smaller peptides that can be presented on MHC class II molecules to activate T-cells. This compound A can interfere with this process by inhibiting Cathepsin E.

Experimental Workflow for Protease Inhibition Assay

The logical flow of a typical protease inhibition assay using this compound A is depicted below.

References

Pepstatin A: A Deep Dive into its Reversible, Tight-Binding Inhibition of Aspartic Proteases

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Pepstatin A, a hexapeptide of microbial origin, is a potent and widely studied inhibitor of aspartic proteases.[1] However, a significant point of contention within the scientific literature and commercial product descriptions is the nature of its inhibitory mechanism: is it reversible or irreversible? This technical guide aims to clarify this ambiguity, presenting a comprehensive overview of this compound A's mechanism of action, supported by quantitative data, experimental methodologies, and visual diagrams to provide a definitive resource for the scientific community.

The Verdict: Reversible, Tight-Binding Inhibition

Contrary to some classifications that label it as an irreversible inhibitor, this compound A is fundamentally a potent, competitive, and reversible inhibitor of aspartic proteases.[2][3] The confusion often arises from its exceptionally high affinity and slow dissociation from the enzyme's active site, characteristics of a "tight-binding" or "slow-binding" inhibitor.[4][5] This slow off-rate can make the inhibition appear irreversible in standard experimental timeframes, as the enzyme-inhibitor complex is highly stable.

The mechanism of action of this compound A is attributed to the presence of an unusual amino acid, statine (4-amino-3-hydroxy-6-methylheptanoic acid), within its sequence. The hydroxyl group of the central statine residue is thought to mimic the tetrahedral transition state of the peptide bond hydrolysis reaction catalyzed by aspartic proteases. This allows this compound A to bind with very high affinity to the active site of enzymes like pepsin, cathepsins, and renin.

Quantitative Analysis of this compound A Inhibition